molecular formula C19H20N2O2 B2671887 1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole CAS No. 838865-25-1

1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole

Cat. No. B2671887
M. Wt: 308.381
InChI Key: XMVFSPDKGOQMTG-UHFFFAOYSA-N
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Description

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Molecular Structure Analysis

Imidazoles consist of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring serving as a bridging linker .


Chemical Reactions Analysis

There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .


Physical And Chemical Properties Analysis

Imidazoles have high porosity, high surface area, exceptional thermal and chemical stability . They are very attractive materials with potential applications including gas sorption, gas separation, and catalysis .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of imidazole derivatives, including structures similar to 1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole, have been extensively studied. These compounds are synthesized through methods that emphasize safe reaction profiles, broad substrate scope, short run times, and excellent yields. The structural characterization is confirmed by spectroscopic techniques such as 1HNMR and mass spectral analysis (Prashanth et al., 2021).

Corrosion Inhibition

Imidazole derivatives have been explored for their corrosion inhibition efficacy on mild steel in acidic solutions. The derivatives display significant corrosion inhibition efficiency, attributed to their strong adsorption on the metal surface, following the Langmuir adsorption model. These properties make them valuable for protecting metals against corrosion in various industrial applications (Prashanth et al., 2021).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of imidazole derivatives, particularly those substituted with benzimidazole units, have been investigated. These studies include the synthesis, characterization, and examination of properties such as fluorescence quantum yields and singlet oxygen generation. Such derivatives exhibit potential applications in the fields of photodynamic therapy and as components in optoelectronic devices due to their favorable photophysical characteristics (Şen et al., 2018).

Antimicrobial Activity

Research into imidazole derivatives also extends to their biological activities, including antimicrobial properties. Schiff base ligands derived from imidazole compounds have been synthesized and tested for antibacterial and antifungal activities. These studies have shown that such compounds exhibit moderate activity against various microbial strains, highlighting their potential as therapeutic agents or as scaffolds for the development of new antimicrobial compounds (Vinusha et al., 2015).

Catalysis

Imidazole derivatives have been explored as catalysts in various chemical reactions, including oxidative cyclization and benzylic C-C coupling. These compounds can act as efficient catalysts under specific conditions, offering pathways to synthesize complex organic molecules with potential applications in pharmaceuticals and materials science (Prokofieva et al., 2008).

Safety And Hazards

The safety and hazards of imidazoles can vary depending on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Imidazole-containing polymers are used widely as catalysts, adsorbents, polyelectrolytes, membranes, sensors, and energy storage materials . The new imidazole monomers synthesized in recent years have been used as luminescent materials, in solar cells, optoelectronic devices, smart materials, and drug delivery systems .

properties

IUPAC Name

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-6-15-9-10-18(19(13-15)22-2)23-12-11-21-14-20-16-7-4-5-8-17(16)21/h3-5,7-10,13-14H,1,6,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVFSPDKGOQMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole

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